

# Application Notes and Protocols for Testing Carbapenem Combination Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbapenam*

Cat. No.: *B8450946*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The rise of carbapenem-resistant Gram-negative bacteria poses a significant global health threat, necessitating the development of novel therapeutic strategies.<sup>[1]</sup> Combination therapy, utilizing carbapenems with other antibiotics or  $\beta$ -lactamase inhibitors, has emerged as a promising approach to overcome resistance.<sup>[2][3][4]</sup> This document provides detailed application notes and protocols for essential in vitro and in vivo models used to evaluate the efficacy of carbapenem combination therapies.

Carbapenem resistance in Gram-negative bacteria is primarily driven by three main mechanisms: the production of carbapenemase enzymes that hydrolyze the antibiotic, mutations in or loss of outer membrane porins which restricts drug entry, and the overexpression of efflux pumps that actively remove the drug from the cell.<sup>[5][6][7][8]</sup> Combination therapies aim to counteract these mechanisms, for instance, by pairing a carbapenem with a  $\beta$ -lactamase inhibitor that can neutralize carbapenemases.<sup>[3][4]</sup>

## In Vitro Models

In vitro models are fundamental for the initial screening and characterization of antibiotic combinations, providing data on synergistic interactions and bactericidal activity.

## Checkerboard Assay

The checkerboard assay is a widely used method to systematically test pairwise combinations of antimicrobial agents to determine their synergistic, additive, indifferent, or antagonistic effects.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Protocol:

- Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x the highest desired concentration) in cation-adjusted Mueller-Hinton broth (CAMHB).
- Microplate Preparation:
  - Using a 96-well microtiter plate, serially dilute antibiotic A (e.g., a carbapenem) two-fold along the y-axis (rows A-G). Row H will contain antibiotic A alone.
  - Serially dilute antibiotic B (the combination partner) two-fold along the x-axis (columns 1-11). Column 12 will contain antibiotic B alone.
  - The top-left well (A1) will contain the highest concentration of both drugs, while the bottom-right well (H12) will serve as a growth control (no antibiotics).
- Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 35-37°C for 18-24 hours.
- Data Analysis:
  - Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of an antibiotic that completely inhibits visible bacterial growth.
  - Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the following formula:  $FICI = FICA + FICB = (\text{MIC of drug A} / \text{MIC of drug A alone}) + (\text{MIC of drug B} / \text{MIC of drug B alone})$

in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[12][13]

- Interpret the FICI values as follows:

- Synergy: FICI  $\leq 0.5$
- Additive/Indifference:  $0.5 < \text{FICI} \leq 4$
- Antagonism:  $\text{FICI} > 4$ [14]

Data Presentation:

| Combination             | Bacteria / Strain             | Carbapenem MIC Alone (mg/L) | Partner Drug MIC Alone (mg/L) | Carbapenem MIC in Combination (mg/L) | Partner Drug MIC in Combination (mg/L) | FICI  | Interpretation               |
|-------------------------|-------------------------------|-----------------------------|-------------------------------|--------------------------------------|----------------------------------------|-------|------------------------------|
| Meropenem + Colistin    | K. pneumoniae (KPC-producing) | 64                          | 8                             | 16                                   | 1                                      | 0.375 | Synergy                      |
| Imipenem + Amikacin     | P. aeruginosa                 | 32                          | 16                            | 8                                    | 2                                      | 0.375 | Synergy [15]                 |
| Meropenem + Vaborbactam | K. pneumoniae (KPC-producing) | 128                         | >64                           | 2                                    | >64                                    | N/A   | Susceptibility Restored [16] |
| Imipenem + Relebactam   | K. pneumoniae (KPC-producing) | >16                         | >16                           | ≤1                                   | >16                                    | N/A   | Susceptibility Restored [16] |

Note: FICI calculation is not always applicable for  $\beta$ -lactamase inhibitor combinations where the inhibitor may not have a significant MIC on its own.

Experimental Workflow:



[Click to download full resolution via product page](#)

### Checkerboard Assay Workflow

## Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[17][18]

### Protocol:

- Preparation: Prepare bacterial cultures in the logarithmic phase of growth and dilute to a starting inoculum of approximately  $5 \times 10^5$  CFU/mL in CAMHB.
- Exposure: Add antibiotics, alone and in combination, at clinically relevant concentrations (e.g., based on achievable serum concentrations) to the bacterial suspensions. Include a growth control without any antibiotic.
- Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension. Perform serial dilutions and plate on appropriate agar plates to determine the viable bacterial count (CFU/mL).
- Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours, then count the colonies to calculate the CFU/mL for each time point.
- Data Analysis:
  - Plot the  $\log_{10}$  CFU/mL versus time for each antibiotic and combination.

- Synergy is defined as a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL between the combination and its most active single agent at 24 hours.
- Bactericidal activity is defined as a  $\geq 3$ -log<sub>10</sub> decrease in CFU/mL from the initial inoculum.[\[19\]](#)

Data Presentation:

| Combination                | Bacterial Strain                  | Log <sub>10</sub> CFU/mL<br>Reduction at 24h<br>(vs. most active<br>agent) | Outcome                                            |
|----------------------------|-----------------------------------|----------------------------------------------------------------------------|----------------------------------------------------|
| Polymyxin B +<br>Doripenem | K. pneumoniae<br>(CRKP)           | $\geq 2$                                                                   | Synergistic &<br>Bactericidal <a href="#">[19]</a> |
| Polymyxin B +<br>Meropenem | K. pneumoniae<br>(CRKP)           | $\geq 2$                                                                   | Synergistic &<br>Bactericidal <a href="#">[19]</a> |
| Imipenem +<br>Meropenem    | P. aeruginosa (VIM-<br>producing) | $\geq 2$                                                                   | Synergistic <a href="#">[20][21]</a>               |

Logical Relationship Diagram:









[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacteriales With blaIMP or mcr Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reviewing novel treatment options for carbapenem-resistant Enterobacteriales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel  $\beta$ -lactam- $\beta$ -lactamase inhibitor combinations: expectations for the treatment of carbapenem-resistant Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reviewing novel treatment options for carbapenem-resistant Enterobacteriales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. academic.oup.com [academic.oup.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Checkerboard Synergy Testing [bio-protocol.org]
- 15. Systematic review and meta-analysis of in vitro efficacy of antibiotic combination therapy against carbapenem-resistant Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluating the Efficacies of Carbapenem/ $\beta$ -Lactamase Inhibitors Against Carbapenem-Resistant Gram-Negative Bacteria in vitro and in vivo [frontiersin.org]
- 17. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of *Helicobacter pylori* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Frontiers | In vitro Bactericidal Activities of Combination Antibiotic Therapies Against Carbapenem-Resistant *Klebsiella pneumoniae* With Different Carbapenemases and Sequence Types [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Testing Carbapenem Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8450946#in-vitro-and-in-vivo-models-for-testing-carbapenem-combination-therapies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)